(4-Ethyloctyl)(methyl)amine
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Overview
Description
(4-Ethyloctyl)(methyl)amine, also known by its IUPAC name 4-ethyl-N-methyl-1-octanamine, is an organic compound with the molecular formula C11H25N. This compound is a liquid at room temperature and has a molecular weight of 171.33 g/mol . It is primarily used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Ethyloctyl)(methyl)amine can be synthesized through several methods, including nucleophilic substitution reactions. One common method involves the alkylation of primary amines with alkyl halides. For instance, the reaction of 4-ethyloctylamine with methyl iodide under basic conditions can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the reaction of 4-ethyloctylamine with methylating agents such as methyl chloride or dimethyl sulfate under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: (4-Ethyloctyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions to form different alkylated amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides like methyl iodide or ethyl bromide under basic conditions.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various alkylated amines.
Scientific Research Applications
(4-Ethyloctyl)(methyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of amine metabolism and enzyme interactions.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals
Mechanism of Action
The mechanism of action of (4-Ethyloctyl)(methyl)amine involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates its lone pair of electrons to electrophilic centers. This compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
(4-Ethyloctyl)amine: Similar structure but lacks the methyl group.
(4-Ethyloctyl)(ethyl)amine: Contains an ethyl group instead of a methyl group.
(4-Ethyloctyl)(propyl)amine: Contains a propyl group instead of a methyl group.
Uniqueness: (4-Ethyloctyl)(methyl)amine is unique due to its specific alkyl chain length and the presence of both ethyl and methyl groups. This structural configuration imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
4-ethyl-N-methyloctan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N/c1-4-6-8-11(5-2)9-7-10-12-3/h11-12H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFOFJTWZPEMHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CCCNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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